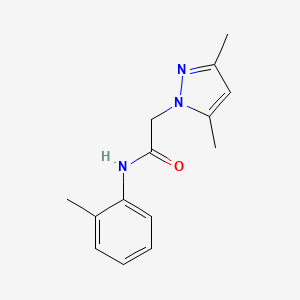![molecular formula C12H14N2OS B6632979 [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol, also known as AETPM, is a chemical compound with a molecular formula of C11H14N2OS. It is a thiazole derivative that has been extensively studied for its potential in various scientific research applications.
作用机制
The mechanism of action of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. One of the main pathways that [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol targets is the PI3K/Akt/mTOR pathway, which is known to be overactive in many types of cancer. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol also inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.
实验室实验的优点和局限性
One of the main advantages of using [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol. One area of interest is in developing more efficient synthesis methods that can produce [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol in larger quantities. Another area of research is in improving the solubility of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol to make it more suitable for in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol and its potential in treating various types of cancer.
合成方法
The synthesis of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromoacetophenone with 2-amino-5-ethylthiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]ketone, which can be reduced to [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol using a reducing agent like sodium borohydride.
科学研究应用
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. [4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
属性
IUPAC Name |
[4-(2-amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-10-11(14-12(13)16-10)9-5-3-8(7-15)4-6-9/h3-6,15H,2,7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGLWMIEILVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)



![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)